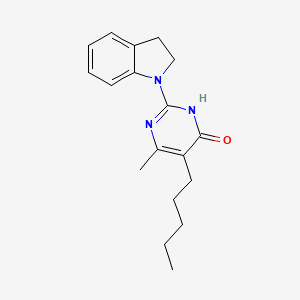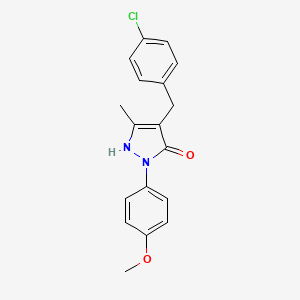![molecular formula C20H22BrNO3 B11188151 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid](/img/structure/B11188151.png)
3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid is an organic compound with a complex structure that includes bromine, methyl, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromo-4-methylphenyl isocyanate with 3,5-dimethylbenzylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Bromo-4-methylphenyl)carbamoyl]-2-[(3,5-dimethylphenyl)methyl]propanoic acid: shares similarities with other carbamoyl and brominated aromatic compounds.
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The presence of both bromine and carbamoyl groups in the same molecule allows for unique reactivity and potential applications that are not observed in simpler compounds.
- The specific arrangement of methyl groups further enhances its chemical stability and reactivity.
This detailed article provides a comprehensive overview of This compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22BrNO3 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-(3-bromo-4-methylanilino)-2-[(3,5-dimethylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H22BrNO3/c1-12-6-13(2)8-15(7-12)9-16(20(24)25)10-19(23)22-17-5-4-14(3)18(21)11-17/h4-8,11,16H,9-10H2,1-3H3,(H,22,23)(H,24,25) |
InChI Key |
QBJPOFFNHHGIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(CC2=CC(=CC(=C2)C)C)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoyl}-10H-phenothiazin-2-yl)carbamate](/img/structure/B11188069.png)
![2-(4-fluorophenyl)-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11188076.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11188077.png)
![N-[(4-fluorophenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B11188087.png)
![N-benzyl-2-[(3-methylphenoxy)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B11188091.png)
![methyl (8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetate](/img/structure/B11188094.png)
![N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11188105.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11188106.png)
![2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11188111.png)
![2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11188126.png)

![7-(4-methylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11188146.png)


